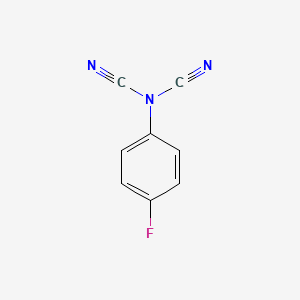

Cyano-(4-fluorophenyl)cyanamide

Description

Cyano-(4-fluorophenyl)cyanamide is a substituted cyanamide compound characterized by a 4-fluorophenyl group and a cyano moiety attached to the cyanamide backbone (N–C≡N). This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science. The compound is synthesized via palladium-catalyzed cross-coupling reactions, where an aryl halide (e.g., 1-bromo-4-fluorobenzene) reacts with a cyanamide precursor under controlled conditions .

Properties

CAS No. |

60253-46-5 |

|---|---|

Molecular Formula |

C8H4FN3 |

Molecular Weight |

161.14 g/mol |

IUPAC Name |

cyano-(4-fluorophenyl)cyanamide |

InChI |

InChI=1S/C8H4FN3/c9-7-1-3-8(4-2-7)12(5-10)6-11/h1-4H |

InChI Key |

IHGDRHGBJAZRKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C#N)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyano-(4-fluorophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the desired cyanamide compound .

Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction involves nucleophilic addition and desulfurization under mild conditions, providing good to excellent yields of substituted cyanamides .

Industrial Production Methods

Industrial production of cyano-(4-fluorophenyl)cyanamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous-flow processes and safer electrophilic cyanation reagents have been developed to enhance the efficiency and safety of industrial production .

Chemical Reactions Analysis

Types of Reactions

Cyano-(4-fluorophenyl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted cyanamides and related compounds.

Scientific Research Applications

Cyano-(4-fluorophenyl)cyanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials and functionalized polymers.

Mechanism of Action

The mechanism of action of cyano-(4-fluorophenyl)cyanamide involves its interaction with molecular targets through its cyano and fluorophenyl groups. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance binding affinity to specific targets .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the aryl group significantly impact molecular geometry, solubility, and stability. Key comparisons include:

Table 1: Structural and Physical Properties

- Electronic Effects: The electron-withdrawing 4-fluorophenyl and cyano groups in Cyano-(4-fluorophenyl)cyanamide increase acidity at the NH group compared to the electron-donating methoxy substituent in (4-Methoxyphenyl)cyanamide .

- Solubility: Cyano-(4-fluorophenyl)cyanamide exhibits lower water solubility than hydrogen cyanamide due to hydrophobic aryl substituents, whereas (4-Methoxyphenyl)cyanamide has moderate solubility owing to the methoxy group .

Research Findings and Trends

- Geometric Distortion: The 4-fluorophenyl group induces nonplanar molecular geometries in metalloporphyrins, which could influence the solid-state packing and photophysical properties of Cyano-(4-fluorophenyl)cyanamide .

- Market Trends : Hydrogen cyanamide demand is rising in Asia-Pacific agriculture, driving interest in modified cyanamides for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.